Dimethyl (R)-(+)-methylsuccinate

Description

BenchChem offers high-quality Dimethyl (R)-(+)-methylsuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (R)-(+)-methylsuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl (2R)-2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431434 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22644-27-5 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl (R)-(+)-methylsuccinate" physical properties

An In-depth Technical Guide to the Physical Properties of Dimethyl (R)-(+)-methylsuccinate

This guide provides a comprehensive overview of the essential physical properties of Dimethyl (R)-(+)-methylsuccinate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this chiral building block. The following sections delve into its chemical identity, core physical characteristics, solubility, spectroscopic profile, and safe handling protocols, underpinned by field-proven insights and methodologies.

Chemical Identity and Structure

Dimethyl (R)-(+)-methylsuccinate, a key chiral intermediate, is valued for its role in the stereoselective synthesis of complex molecules.[1] Its specific three-dimensional arrangement is crucial for its application in developing pharmaceuticals and other bioactive compounds where specific stereochemistry dictates efficacy.[1]

Commonly known by several synonyms, including (R)-Dimethyl-2-methylsuccinate and (R)-(+)-Methylsuccinic acid dimethyl ester, its unambiguous identification in a laboratory setting is paramount.[1][2] The "(R)" designation in its name refers to the configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).

Key Identifiers:

Core Physical Properties

The physical properties of a compound are critical for its practical application in synthesis, dictating everything from purification techniques to storage conditions. Dimethyl (R)-(+)-methylsuccinate is a colorless liquid under standard conditions.[1][2] A detailed summary of its quantitative physical data is presented below.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless Liquid | Ambient | [1] |

| Boiling Point | 80 - 81 °C | 12 mmHg | [1][4] |

| ~196 °C (est.) | 760 mmHg | [3] | |

| Density | 1.076 g/mL | 25 °C | [1][3] |

| Refractive Index (n D) | 1.418 | 20 °C | [1][3][4] |

| Specific Optical Rotation ([α] D) | +4.5 ± 0.5° | 20 °C (c=3 in CHCl₃) | [1] |

| +4.8° | 20 °C (c=2.9 in chloroform) | ||

| Flash Point | 84 °C (183.2 °F) | Closed Cup | |

| 84.44 °C (184.0 °F) | TCC | [3][4] |

Expert Insights:

-

Boiling Point: The significant difference in boiling point at reduced pressure (12 mmHg) versus atmospheric pressure (760 mmHg) is a crucial consideration for purification. Vacuum distillation is the preferred method to avoid potential thermal decomposition that might occur at the higher atmospheric boiling point.

-

Optical Rotation: The specific rotation is a fundamental property that confirms the enantiomeric purity of the material. The value is highly dependent on the concentration and the solvent used for the measurement, as indicated in the table. Consistency in these parameters is essential for reproducible quality control.

-

Refractive Index: This property is a quick and non-destructive method to assess the purity of the liquid. A deviation from the specified value can indicate the presence of impurities.

Solubility Characteristics

The solubility profile of Dimethyl (R)-(+)-methylsuccinate is characteristic of a moderately polar organic ester.

-

Organic Solvents: It is soluble in common organic solvents such as chloroform, benzene, ether, ethanol, and acetone.[2][7] This broad solubility makes it versatile for use in a wide range of reaction media.

-

Water: It has limited solubility in water. One source estimates its water solubility at approximately 13,560 mg/L (or about 1.36 g/100 mL) at 25 °C.[3] This property is advantageous for workup procedures, where an aqueous wash can be used to remove water-soluble impurities from an organic phase containing the product.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Dimethyl (R)-(+)-methylsuccinate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of methyl and methoxy groups and the chiral center's environment.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) group is expected.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

Spectra for this compound are readily available in public databases for reference.[6][8]

Experimental Protocol: Determination of Specific Optical Rotation

The measurement of optical rotation is a critical quality control step to verify the stereochemical integrity of Dimethyl (R)-(+)-methylsuccinate.

Objective: To measure the specific rotation [α] of a sample and confirm it meets the specification of +4.5° ± 0.5° (c=3, Chloroform, 20°C).

Instrumentation:

-

Calibrated Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance (± 0.1 mg accuracy)

-

Polarimeter cell (e.g., 1 dm)

-

Constant temperature bath or Peltier temperature control for the polarimeter

Methodology:

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source.

-

Set the temperature control to 20°C and allow the sample chamber to equilibrate. The causality here is that optical rotation is temperature-dependent; precise control is necessary for accuracy.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the solvent (reagent-grade chloroform). Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed out to subtract the contribution of the solvent and the cell itself from the final measurement.

-

-

Sample Preparation:

-

Accurately weigh approximately 300 mg of Dimethyl (R)-(+)-methylsuccinate directly into a 10 mL volumetric flask. The exact mass should be recorded.

-

Dissolve the sample in chloroform and carefully fill the flask to the 10 mL mark.

-

Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous. This step is critical for a uniform concentration, which is a key variable in the specific rotation calculation.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the instrument and allow the reading to stabilize for 1-2 minutes.

-

Record the observed rotation (α) in degrees. Perform 3-5 measurements and calculate the average.

-

-

Calculation:

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Workflow Visualization:

Below is a diagram illustrating the key stages of the polarimetry workflow.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 22644-27-5: dimethyl-(R)-2-methylsuccinate [cymitquimica.com]

- 3. dimethyl (R)-(+)-methyl succinate, 22644-27-5 [thegoodscentscompany.com]

- 4. CAS # 22644-27-5, Dimethyl (R)-(+)-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester - chemBlink [chemblink.com]

- 5. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl (R)-(+)-methylsuccinate(22644-27-5) 1H NMR [m.chemicalbook.com]

- 7. Dimethyl (S)-(-)-Methylsuccinate | 63163-08-6 | TCI AMERICA [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Dimethyl (R)-(+)-methylsuccinate: Properties, Synthesis, and Applications

Introduction: The Significance of Stereochemistry in Modern Chemistry

In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral building blocks, molecules with a defined three-dimensional arrangement, are the foundational elements upon which complex, biologically active compounds are built. Among these, Dimethyl (R)-(+)-methylsuccinate stands out as a versatile C4 chiral synthon. Its value is derived from the strategically placed methyl group, which introduces a specific stereocenter ((R)-configuration) that is retained through subsequent synthetic transformations.

This guide provides an in-depth technical overview of Dimethyl (R)-(+)-methylsuccinate for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and its predictable biochemical fate, offering field-proven insights into its utility.

Part 1: Core Molecular Identity and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. Dimethyl (R)-(+)-methylsuccinate is unambiguously identified by a consistent set of identifiers and characterized by its physical properties.

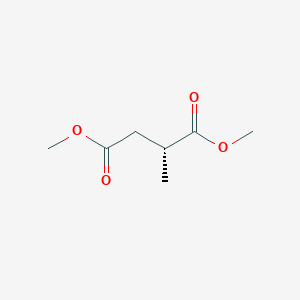

The structure features a four-carbon dicarboxylic acid backbone (succinate) with two methyl ester groups and a single methyl group at the second carbon. This methyl group's projection defines the molecule's (R)-stereochemistry, a critical feature for its role in asymmetric synthesis.

-

IUPAC Name: dimethyl (2R)-2-methylbutanedioate[1]

-

Synonyms: (R)-Dimethyl-2-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester, (R)-PYROTARTARIC ACID DIMETHYL ESTER[1][2][5]

The quantitative physical and chemical properties of Dimethyl (R)-(+)-methylsuccinate are summarized below. These data are critical for reaction planning, process scale-up, and purification protocols.

| Property | Value | Source(s) |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.076 g/mL at 25 °C | [2][3] |

| Boiling Point | 80 - 81 °C at 12 mmHg | [2][3] |

| Refractive Index | n20/D 1.418 | [2][3] |

| Optical Rotation | [α]20/D +4.5 to +4.8° (c ≈ 3 in CHCl₃) | [2][3] |

| Flash Point | 184 °F (84.4 °C) | [4][6] |

| Purity | ≥ 98.5% (GC) | [2] |

Part 2: Synthesis and Stereochemical Control: A Biocatalytic Approach

The industrial value of Dimethyl (R)-(+)-methylsuccinate is entirely dependent on the ability to produce it as a single enantiomer. While classical chemical hydrogenation methods exist, they often require harsh conditions, expensive heavy-metal catalysts, and complex chiral ligands, with outcomes that can lack sufficient stereoselectivity[7].

Expertise in Practice: Why Biocatalysis is Superior

The modern, field-proven approach to synthesizing this chiral building block is through enzymatic catalysis. Specifically, the use of ene-reductases (ERs) for the asymmetric reduction of a prochiral precursor represents a paradigm shift in efficiency and sustainability. This choice is deliberate and causal:

-

Unmatched Selectivity: Enzymes operate in a chiral environment, enabling near-perfect enantioselectivity (often >99% ee), which is difficult to achieve with conventional catalysts.

-

Mild Reaction Conditions: Biocatalytic reactions proceed at or near ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas and reducing energy consumption.

-

Environmental Sustainability: This method avoids the use of toxic heavy metals, aligning with green chemistry principles.

A robust and scalable method involves the asymmetric reduction of dimethyl itaconate or its isomers using a specific ene-reductase.

Experimental Protocol: Ene-Reductase-Catalyzed Synthesis

This protocol is a representative workflow based on established methodologies for the biocatalytic production of Dimethyl (R)-(+)-methylsuccinate[7][8].

1. Materials and Reagents:

- Dimethyl itaconate (Substrate)

- Ene-reductase (e.g., Bac-OYE1 from Bacillus sp. or AfER from Aspergillus flavus)[8]

- Glucose (for cofactor regeneration)

- Glucose Dehydrogenase (GDH)

- NADP⁺ (Cofactor)

- Potassium Phosphate Buffer (pH 7.0)

- Ethyl Acetate (for extraction)

- Anhydrous Magnesium Sulfate (for drying)

2. Bioreactor Setup and Reaction:

- In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

- Add NADP⁺ (1 mM), Glucose (1.2 M), and Glucose Dehydrogenase (10 U/mL). This system constitutes the essential cofactor regeneration machinery, a self-validating system that ensures the catalytic cycle continues. Without it, the reaction would halt after a single turnover.

- Add the chosen ene-reductase to the buffered solution.

- Initiate the reaction by adding the substrate, Dimethyl itaconate, to a final concentration of up to 400 mM[8]. The high substrate tolerance of selected enzymes is key to achieving industrial viability.

- Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

3. Work-up and Purification:

- Upon reaction completion (monitored by GC or HPLC), terminate the reaction by centrifuging to remove the enzyme.

- Extract the aqueous supernatant with ethyl acetate (3x volumes).

- Combine the organic layers and dry over anhydrous magnesium sulfate.

- Filter and concentrate the solvent in vacuo using a rotary evaporator.

- The resulting crude product can be purified by silica gel column chromatography if necessary to yield Dimethyl (R)-(+)-methylsuccinate with high purity and enantiomeric excess.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the biocatalytic synthesis process, emphasizing the crucial cofactor regeneration cycle.

Caption: Biocatalytic synthesis of Dimethyl (R)-(+)-methylsuccinate.

Part 3: Applications in Research and Development

Dimethyl (R)-(+)-methylsuccinate is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its utility spans several industries where precise molecular architecture is paramount.

-

Pharmaceutical Synthesis: This is the primary application. The molecule provides a stereochemically defined C4 fragment that is incorporated into larger, more complex drug molecules. The (R)-configuration at the methyl-substituted carbon can be crucial for the specific binding of a drug to its target receptor or enzyme. While specific drug syntheses are often proprietary, this building block is valuable for creating analogues of natural products and for constructing the side chains of complex APIs[2][7]. The presence of two distinct ester functionalities also allows for selective chemical manipulation, further enhancing its synthetic utility.

-

Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides can be dependent on stereochemistry. Using enantiomerically pure building blocks like Dimethyl (R)-(+)-methylsuccinate can lead to products that are more potent against the target pest while having reduced off-target effects on other organisms[2][5].

-

Flavors and Fragrances: The compound is noted to have a pleasant, fruity aroma[2]. This makes it useful as a specialty flavoring or fragrance component where its chirality can contribute to a unique sensory profile.

-

Specialty Polymers: It can be used as a monomer in the production of specialty polymers, where its chiral nature can influence the material's final properties, such as thermal stability or crystallinity[2].

Part 4: Biochemical Considerations and Proposed Metabolic Fate

For any chemical intermediate used in the synthesis of products intended for biological systems, understanding its potential metabolic fate is a component of a comprehensive safety and toxicological assessment. Based on its structure—a simple dialkyl ester—a logical and predictable metabolic pathway can be proposed.

The primary metabolic transformation for dimethyl esters within a biological system is hydrolysis mediated by carboxylesterases, which are abundant in the liver and other tissues. This enzymatic action would cleave the methyl ester groups to release methanol and (R)-methylsuccinic acid.

-

Ester Hydrolysis: The two ester groups are hydrolyzed to carboxylic acids.

-

Metabolism of (R)-Methylsuccinate: The resulting (R)-methylsuccinic acid enters intermediary metabolism. It is a known metabolite that can be converted to mesaconate through dehydrogenation, linking it to the metabolism of other small organic acids.

Methanol is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid. The core succinate structure is a natural component of the Krebs cycle.

Proposed Metabolic Pathway Diagram

Caption: Proposed metabolic pathway for Dimethyl (R)-(+)-methylsuccinate.

Conclusion

Dimethyl (R)-(+)-methylsuccinate is a quintessential example of a modern chiral building block whose value is defined by its stereochemical purity. Its efficient and sustainable synthesis via biocatalysis highlights the power of enzymatic processes in industrial chemistry. For researchers in drug discovery and fine chemical synthesis, it offers a reliable and versatile starting point for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and likely metabolic fate, as detailed in this guide, enables its confident and effective application in demanding research and development environments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9834036, Dimethyl (R)-(+)-methylsuccinate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. Available at: [Link]

-

The Good Scents Company (n.d.). dimethyl (R)-(+)-methyl succinate. Available at: [Link]

-

Wang, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ProQuest. Available at: [Link]

-

Wang, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. MDPI. Available at: [Link]

- Google Patents (2020). CN112094189A - Synthesis method of dimethyl succinylsuccinate.

-

PrepChem.com (n.d.). Preparation of methyl succinate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7820, Dimethyl Succinate. Available at: [Link]

-

Desmoulin, F., et al. (2001). Metabolism of the dimethyl ester of [2,3-(13)C]succinic acid in rat hepatocytes. PubMed. Available at: [Link]

-

Wiley (n.d.). Dimethyl (R)-(+)-methylsuccinate. SpectraBase. Available at: [Link]

-

Bennett, M. J., et al. (1983). Metabolism of ethylmalonate to mesaconate in the rat. Evidence for trans-dehydrogenation of methylsuccinate. Biochemical Journal, 214(2), 641-4. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2718257B1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 5. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 6. (2R,3S)-Dimethyl 2,3-dihydroxysuccinate | C6H10O6 | CID 6992168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butanedioic acid, 2-hydroxy-2-methyl-, dimethyl ester, (R)- | C7H12O5 | CID 11062924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3R)-2,3-Dihydroxy-2-methylbutanedioic Acid 1,4-Dimethyl Ester, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

A Technical Guide to the Spectral Analysis of Dimethyl (R)-(+)-methylsuccinate

Introduction: The Significance of a Chiral Building Block

Dimethyl (R)-(+)-methylsuccinate (CAS No. 22644-27-5) is a chiral diester of significant interest in the fields of organic synthesis, pharmaceutical development, and material science.[1] Its stereochemically defined center makes it a valuable building block for the asymmetric synthesis of complex molecules, where precise stereocontrol is paramount for achieving desired biological activity or material properties. This guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the structural elucidation and quality control of this important chemical entity. Understanding these spectral signatures is fundamental for researchers and scientists to confirm the identity, purity, and stereochemical integrity of dimethyl (R)-(+)-methylsuccinate in their applications.

Molecular Structure and Isomerism

Dimethyl (R)-(+)-methylsuccinate possesses a single chiral center at the C2 position of the succinate backbone. This gives rise to two enantiomers: the (R)- and (S)-forms. The "(+)" designation indicates that this enantiomer rotates plane-polarized light in the dextrorotatory direction. The accurate characterization of this specific enantiomer is critical, as the biological and chemical properties of the two enantiomers can differ significantly.

Caption: 2D structure of Dimethyl (R)-(+)-methylsuccinate highlighting the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For dimethyl (R)-(+)-methylsuccinate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small molecules like dimethyl (R)-(+)-methylsuccinate is essential for reproducibility and accurate interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dimethyl (R)-(+)-methylsuccinate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and have minimal interfering signals in the spectral regions of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The data presented here were acquired on a Bruker Avance III 400 MHz spectrometer.

-

The instrument is tuned and shimmed for the specific probe and solvent to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically used.

-

Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., Bruker's 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (~220 ppm) is required.

-

A larger number of scans (typically >1024) is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of dimethyl (R)-(+)-methylsuccinate in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.71 | Singlet | 3H | OCH₃ (ester) |

| ~3.66 | Singlet | 3H | OCH₃ (ester) |

| ~2.95 | Multiplet | 1H | CH (C2) |

| ~2.70 | dd | 1H | CH₂ (C3) |

| ~2.42 | dd | 1H | CH₂ (C3) |

| ~1.21 | Doublet | 3H | CH₃ (at C2) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The two distinct singlets at approximately 3.71 and 3.66 ppm are characteristic of the two magnetically non-equivalent methoxy (OCH₃) groups of the ester functionalities. The multiplet at ~2.95 ppm corresponds to the single proton on the chiral center (C2). This proton is coupled to the adjacent methylene protons (C3) and the methyl protons, resulting in a complex splitting pattern. The two diastereotopic protons of the methylene group (CH₂) at C3 appear as two distinct signals, each a doublet of doublets (dd), around 2.70 and 2.42 ppm. This is due to their different spatial relationships with the chiral center. Finally, the doublet at ~1.21 ppm is assigned to the methyl group attached to the chiral carbon, which is coupled to the adjacent methine proton.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C=O (ester) |

| ~171.8 | C=O (ester) |

| ~52.0 | OCH₃ |

| ~51.6 | OCH₃ |

| ~39.2 | CH (C2) |

| ~35.8 | CH₂ (C3) |

| ~16.9 | CH₃ (at C2) |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The two signals in the downfield region (~174.5 and ~171.8 ppm) are characteristic of the carbonyl carbons of the two ester groups. The two distinct signals for the methoxy carbons (~52.0 and ~51.6 ppm) further confirm their non-equivalence. The aliphatic region shows signals for the methine carbon of the chiral center (~39.2 ppm), the methylene carbon (~35.8 ppm), and the methyl carbon attached to the chiral center (~16.9 ppm).

Caption: Key ¹H-¹³C correlations in Dimethyl (R)-(+)-methylsuccinate.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of dimethyl (R)-(+)-methylsuccinate is dominated by absorptions characteristic of an aliphatic ester.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for liquid samples.

-

Instrument Setup:

-

A Thermo Nicolet iS5 FTIR spectrometer equipped with an iD7 ATR accessory with a diamond crystal was used.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Sample Analysis:

-

A small drop of neat dimethyl (R)-(+)-methylsuccinate is placed directly onto the ATR crystal.

-

The spectrum is recorded, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong, Sharp | C=O stretching (ester carbonyl) |

| ~1440 | Medium | C-H bending (CH₃, CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~1260-1160 | Strong | C-O stretching (ester) |

Note: These are characteristic absorption ranges.

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum is the strong, sharp absorption band at approximately 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional groups. The region between 2980 and 2850 cm⁻¹ shows medium intensity bands corresponding to the C-H stretching vibrations of the methyl and methylene groups. The strong absorptions in the fingerprint region, particularly between 1260 and 1160 cm⁻¹, are due to the C-O stretching vibrations of the ester linkages. The C-H bending vibrations for the methyl and methylene groups appear around 1440 and 1380 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation:

-

A dilute solution of dimethyl (R)-(+)-methylsuccinate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System:

-

An Agilent 7890B GC coupled to a 5977A MSD was used.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Mass Spectral Data

The mass spectrum of dimethyl (R)-(+)-methylsuccinate (Molecular Weight: 160.17 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | Low | [M]⁺ (Molecular ion) |

| 129 | Moderate | [M - OCH₃]⁺ |

| 101 | High | [M - COOCH₃]⁺ |

| 88 | Moderate | [CH₃OOC-CH=CH₂]⁺ |

| 74 | High | [CH₃OOC-CH₃]⁺ (McLafferty rearrangement) |

| 59 | High | [COOCH₃]⁺ |

Note: The fragmentation pattern is predicted based on typical ester fragmentation and may vary.

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) at m/z 160, although potentially of low intensity, confirms the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), leading to a peak at m/z 129. The loss of the entire methoxycarbonyl radical (-COOCH₃) results in a prominent peak at m/z 101. A characteristic fragmentation for esters is the McLafferty rearrangement, which would produce a radical cation at m/z 74. The base peak is often observed at m/z 59, corresponding to the methoxycarbonyl cation ([COOCH₃]⁺).

Caption: Proposed mass fragmentation pathway for Dimethyl (R)-(+)-methylsuccinate.

Conclusion: A Comprehensive Spectroscopic Profile

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of dimethyl (R)-(+)-methylsuccinate. ¹H and ¹³C NMR spectroscopy confirms the connectivity and stereochemical environment of the atoms within the molecule. IR spectroscopy verifies the presence of the key ester functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectral guide serves as an essential reference for researchers and scientists, enabling them to confidently identify and utilize this important chiral building block in their synthetic endeavors.

References

-

PubChem. (n.d.). Dimethyl (R)-(+)-methylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility of Dimethyl (R)-(+)-methylsuccinate in Organic Solvents

Introduction

Dimethyl (R)-(+)-methylsuccinate is a chiral building block of significant interest in the pharmaceutical and chemical industries.[1] Its utility as a precursor in the synthesis of complex bioactive molecules and chiral intermediates necessitates a thorough understanding of its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies such as crystallization, and formulation development.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of dimethyl (R)-(+)-methylsuccinate, offering a predictive solubility profile based on analogous compounds and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of Dimethyl (R)-(+)-methylsuccinate

A foundational understanding of the physical and chemical characteristics of dimethyl (R)-(+)-methylsuccinate is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.076 g/mL at 25 °C | [2] |

| Boiling Point | 80-81 °C at 12 mmHg | [2] |

| Refractive Index | n20/D 1.418 | [2] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For dimethyl (R)-(+)-methylsuccinate, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The ester functional groups in the molecule possess significant dipole moments due to the electronegativity difference between the carbon and oxygen atoms. These dipoles can interact favorably with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with the size and surface area of the molecule.

-

Hydrogen Bonding: While dimethyl (R)-(+)-methylsuccinate cannot donate hydrogen bonds, the oxygen atoms of the ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[3]

Caption: Intermolecular forces governing solubility.

The polarity of dimethyl (R)-(+)-methylsuccinate, as indicated by its calculated XLogP3 value of 0.4, suggests it is a moderately polar compound.[3] This polarity, combined with its ability to accept hydrogen bonds, dictates its solubility profile in various organic solvents.

Predicted and Analog-Based Solubility Profile

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of Dimethyl (R)-(+)-methylsuccinate | Rationale and Analog Data |

| Hexane | 1.88 | Low | Non-polar solvent. Dimethyl succinate is not soluble in benzene, carbon tetrachloride, or oil ether, suggesting poor solubility in non-polar hydrocarbons. |

| Toluene | 2.38 | Moderate | Aromatic, non-polar solvent. May show some solubility due to van der Waals interactions. |

| Dichloromethane | 8.93 | High | Polar aprotic solvent. Expected to be a good solvent due to dipole-dipole interactions. |

| Ethyl Acetate | 6.02 | High | Polar aprotic solvent with ester functionality. "Like dissolves like" principle suggests high solubility. |

| Acetone | 20.7 | Very High / Miscible | Polar aprotic solvent. Dimethyl succinate and dimethyl succinylsuccinate are soluble in acetone.[4][5] |

| Ethanol | 24.5 | Very High / Miscible | Polar protic solvent. Dimethyl succinate is soluble in ethanol.[1] Dimethyl glutarate is readily soluble in alcohols. |

| Methanol | 32.7 | Very High / Miscible | Polar protic solvent. Dimethyl succinate is soluble in methanol.[6] Dimethyl glutarate is readily soluble in alcohols. |

| Water | 80.1 | Slightly Soluble | Highly polar protic solvent. Dimethyl succinate is slightly soluble in water (8.5 g/L at 20 °C).[3] |

General Trend: The solubility of dimethyl (R)-(+)-methylsuccinate is expected to be highest in polar aprotic and polar protic solvents and lowest in non-polar aliphatic and aromatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for the accurate determination of the solubility of dimethyl (R)-(+)-methylsuccinate in an organic solvent.

Materials and Equipment

-

Dimethyl (R)-(+)-methylsuccinate (purity >99%)

-

HPLC-grade organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID) or a UV-Vis detector (if applicable), or a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl (R)-(+)-methylsuccinate to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. An excess is visually confirmed by the presence of undissolved solid after initial vortexing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been reached.

-

-

Solid-Liquid Separation:

-

After equilibration, allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle.

-

To obtain a clear supernatant, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter that has been pre-wetted with the solvent.

-

-

-

Sample Dilution:

-

Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis (HPLC-RID Method):

-

Instrumentation: As dimethyl (R)-(+)-methylsuccinate lacks a strong chromophore, a universal detector such as a Refractive Index Detector (RID) is recommended for HPLC analysis.[7]

-

HPLC Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase must be consistent as RID is sensitive to changes in refractive index.[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: Refractive Index Detector (RID)

-

-

Calibration Curve:

-

Prepare a series of standard solutions of dimethyl (R)-(+)-methylsuccinate of known concentrations in the chosen solvent.

-

Inject each standard in triplicate and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

-

Data Analysis:

-

Inject the diluted sample supernatant onto the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the equation of the calibration curve.

-

Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of dimethyl (R)-(+)-methylsuccinate in the solvent at the specified temperature.

-

Conclusion

This technical guide has provided a comprehensive overview of the solubility of dimethyl (R)-(+)-methylsuccinate in organic solvents. By leveraging data from structurally analogous compounds, a predictive solubility profile has been established, indicating high solubility in polar organic solvents and lower solubility in non-polar hydrocarbons. The detailed experimental protocol based on the shake-flask method, coupled with HPLC-RID analysis, offers a robust and reliable framework for the quantitative determination of its solubility. This information is invaluable for researchers and drug development professionals in optimizing synthetic procedures, purification processes, and formulation strategies involving this important chiral building block.

References

-

ResearchGate. (2025). Measurement and correlation for the solubility of dimethyl succinylsuccinate in (methanol + water) and (methanol + dimethyl succinate) binary solvent mixtures. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SUCCINATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl (R)-(+)-methylsuccinate. In PubChem. Retrieved from [Link]

-

LookChem. (n.d.). Dimethyl succinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl succinate. In PubChem. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Dimethyl succinate (FDB012011). Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ResearchGate. (2015). Is something wrong with my Refractive Index Detector for HPLC? Retrieved from [Link]

-

ResearchGate. (2025). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... Retrieved from [Link]

-

Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. In PubMed Central. Retrieved from [Link]

-

National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Why are unsaturated carbonyl compounds UV active whereas saturated esters and ketones are not UV.... Retrieved from [Link]

Sources

- 1. Dimethyl succinate | 106-65-0 [chemicalbook.com]

- 2. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 3. chembk.com [chembk.com]

- 4. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]

- 5. Dimethyl succinate, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Navigating the Stereospecific Landscape of Dimethyl (R)-(+)-methylsuccinate: A Technical Guide for Researchers

For the discerning researcher and drug development professional, the precise handling and application of chiral building blocks are paramount to successful outcomes. This guide provides an in-depth technical overview of Dimethyl (R)-(+)-methylsuccinate (CAS No. 22644-27-5), a key intermediate in the synthesis of complex organic molecules. Moving beyond a standard safety data sheet, this document elucidates the compound's critical properties, safety protocols rooted in experimental causality, and its applications in modern research, ensuring a foundation of scientific integrity and operational excellence.

Compound Identification and Physicochemical Profile

Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-Methylsuccinic acid dimethyl ester, is a chiral organic compound featuring two ester functional groups.[1] Its specific stereochemistry, denoted by the (R) configuration, is crucial for its role in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals where enantiomeric purity dictates biological activity.[1][2]

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 22644-27-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 80-81 °C at 12 mmHg | [2] |

| Density | 1.076 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.418 | [2] |

| Optical Rotation | [α]20/D +4.8° (c = 2.9 in chloroform) | |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents | [1] |

The compound's ester functionalities make it susceptible to hydrolysis under acidic or basic conditions, a reactivity that is fundamental to its utility in synthesis. Its relatively high flash point indicates it is a combustible liquid, a critical consideration for safe storage and handling.[4]

Hazard Identification and GHS Classification

While some sources indicate no GHS classification is found, others classify the related compound, dimethyl succinate, as a combustible liquid that is harmful to aquatic life.[5][6] A comprehensive hazard assessment necessitates a cautious approach, adhering to the most stringent available data.

Globally Harmonized System (GHS) Classification (based on related compounds):

-

Physical Hazards:

-

Health Hazards:

-

Causes serious eye irritation (H319)

-

-

Environmental Hazards:

-

Harmful to aquatic life (H402)[5]

-

Precautionary Statements:

The following DOT script visualizes the logical flow of hazard identification to the necessary precautionary measures.

Caption: GHS Hazard to Precautionary Statement Workflow.

Safe Handling and Storage Protocols

The chemical stability and potential hazards of Dimethyl (R)-(+)-methylsuccinate dictate specific handling and storage procedures to ensure laboratory safety and maintain compound integrity.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4] The potential for serious eye irritation necessitates this precaution.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use. Proper glove removal technique is essential to prevent skin contact.

-

Body Protection: A lab coat or other protective clothing is required.[5]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

-

Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and sparks.[4]

Storage Protocol:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]

-

The recommended storage class is 10 - Combustible liquids.

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Accidental Release and First Aid Measures

A prepared response to accidental exposure or spillage is critical. The following protocols are based on established safety guidelines.

Accidental Release Measures:

-

Evacuation and Ventilation: For a significant spill, evacuate the area and ensure adequate ventilation.

-

Containment: Prevent further leakage if it is safe to do so.[5] Do not allow the product to enter drains.[5]

-

Cleanup: Absorb the spillage with a non-flammable absorbent material (e.g., dry sand, earth, or vermiculite).[5] Place the contaminated material into a suitable container for disposal.[5]

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[5]

The decision-making process for responding to a chemical spill is outlined in the following diagram.

Caption: Workflow for Chemical Spill Response.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Toxicological and Ecological Information

Detailed toxicological data for Dimethyl (R)-(+)-methylsuccinate is not extensively available.[6][7] However, data for the closely related dimethyl succinate provides some insight.

-

Acute Toxicity: Not classified as acutely toxic.[8]

-

Skin Corrosion/Irritation: Not expected to be a skin irritant.[8]

-

Serious Eye Damage/Irritation: May cause eye irritation.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

Ecological Information:

The compound is classified as harmful to aquatic life.[5] Therefore, release into the environment should be avoided.[5][7] Do not let the product enter drains, and prevent it from contaminating surface and groundwater.[8]

Applications in Research and Development

Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block with applications in several areas:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the asymmetric synthesis of bioactive molecules, where specific stereochemistry is essential for therapeutic efficacy.[2]

-

Agrochemicals: Used in the production of pesticides and herbicides.[1]

-

Flavor and Fragrance: Its pleasant, fruity aroma lends itself to use as a flavoring agent.[2]

-

Specialty Polymers: Employed in the manufacturing of polymers to enhance material properties.[2]

The versatility of this compound makes it a staple in both academic research and industrial manufacturing processes that require high-purity chiral intermediates.[2]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834036, Dimethyl (R)-(+)-methylsuccinate. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet Dimethyl succinate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl (R)-(+)-methyl succinate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid dimethyl ester. Retrieved from [Link]

Sources

- 1. CAS 22644-27-5: dimethyl-(R)-2-methylsuccinate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. dimethyl (R)-(+)-methyl succinate, 22644-27-5 [thegoodscentscompany.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. carlroth.com [carlroth.com]

Chirality of "Dimethyl (R)-(+)-methylsuccinate" explained

Advanced spectroscopic techniques can also be employed for chiral analysis. While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that are distinguishable by NMR. [1][2][21]Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of chiral molecules. [22][23]

Significance in Asymmetric Synthesis and Drug Development

Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block, often derived from the "chiral pool" – readily available, enantiomerically pure natural products. [16][17]Its defined stereocenter makes it a crucial starting material for the stereoselective synthesis of more complex molecules.

Applications include:

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of various active pharmaceutical ingredients where a specific stereoisomer is required for therapeutic efficacy. [5][6][7]* Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis, enabling the production of other enantiomerically pure compounds.

-

Natural Product Synthesis: The stereocenter in Dimethyl (R)-(+)-methylsuccinate can be incorporated into the carbon skeleton of complex natural products.

The development of single-enantiomer drugs is now standard practice in the pharmaceutical industry to avoid the potential for undesirable effects from the inactive or harmful enantiomer. [3][18]Chiral building blocks like Dimethyl (R)-(+)-methylsuccinate are therefore essential for efficient and cost-effective drug development pipelines.

Quantitative Data Summary:

| Property | Value | Source |

| IUPAC Name | dimethyl (2R)-2-methylbutanedioate | [19] |

| Molecular Formula | C₇H₁₂O₄ | [19] |

| Molecular Weight | 160.17 g/mol | [19] |

| Boiling Point | 80-81 °C at 12 mm Hg | [20] |

| Specific Rotation [α] | +5.670° (c=1, CHCl₃) | [5] |

Conclusion

The chirality of Dimethyl (R)-(+)-methylsuccinate is defined by its (R) absolute configuration, determined by the CIP priority rules, and its dextrorotatory (+) optical activity, an experimentally measured property. A thorough understanding of these principles, coupled with robust analytical techniques such as polarimetry and chiral chromatography, is critical for its effective use in research and development. As a key chiral building block, Dimethyl (R)-(+)-methylsuccinate continues to play a vital role in the stereoselective synthesis of pharmaceuticals and other high-value chemicals, underscoring the importance of chirality in modern science.

References

- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.

- Explain the relation between absolute configuration (R and S)

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.

- Direct chiral discrimin

- Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed.

- Optical Activity. Chemistry LibreTexts.

- New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks.

- Determination Techniques for Absolute Configuration of Chiral Compound.

- Does R S configuration determine the compound is dextrotatory(=R)

- Chiral analysis. Wikipedia.

- Organic Chemistry: Why is there no relationship between configuration and optical specific rot

- Polarimetry Experiments. University of Wisconsin–Madison.

- Identification of Organic Unknowns Using Polarimetry. Vernier.

- Determine Concentration through Polarimetry. PASCO scientific.

- Dimethyl (R)-(+)

- Polarimeter: Concept of Chirality, Enantiomers, Optical Rot

- Cahn–Ingold–Prelog priority rules. Wikipedia.

- CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.

- Cahn-Ingold Prelog Rules. Chemistry LibreTexts.

- Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentr

- Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentr

- The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study.

- Dimethyl (R)-(+)

- Dimethyl (R)-(+)

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N

- Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.

- Specific rot

Sources

- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ardena.com [ardena.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. wyzant.com [wyzant.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

- 16. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Dimethyl (R)-(+)-methylsuccinate | 22644-27-5 [amp.chemicalbook.com]

The Strategic Application of Dimethyl (R)-(+)-methylsuccinate as a Premier Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Biological systems, being inherently chiral, often exhibit significantly different interactions with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. This fundamental principle has driven the pharmaceutical industry's shift towards the development of single-enantiomer drugs, demanding robust and efficient methods for their synthesis.[1]

Chiral building blocks, enantiomerically pure molecules used as starting materials, are essential tools in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[2] Among these, Dimethyl (R)-(+)-methylsuccinate has emerged as a versatile and valuable C5 synthon, offering a strategic entry point to a variety of chiral structures. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dimethyl (R)-(+)-methylsuccinate, underscoring its pivotal role as a chiral building block for the modern medicinal chemist.

Physicochemical Properties and Identification

Dimethyl (R)-(+)-methylsuccinate is a colorless to pale yellow liquid with a pleasant, fruity odor.[3][4] Its well-defined physical and chemical properties are crucial for its application in reproducible and scalable synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [5] |

| Molecular Weight | 160.17 g/mol | [5] |

| CAS Number | 22644-27-5 | [5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 1.076 g/mL at 25 °C | [6] |

| Boiling Point | 80-81 °C at 12 mmHg | [6] |

| Refractive Index | n20/D 1.418 | [6] |

| Optical Rotation | [α]20/D +4.8° (c = 2.9 in chloroform) | [6] |

Synonyms: (R)-Dimethyl 2-methylsuccinate, Dimethyl (2R)-2-methylbutanedioate, (R)-(+)-Methylsuccinic acid dimethyl ester.[4][5]

Strategic Synthesis of Dimethyl (R)-(+)-methylsuccinate: A Comparative Analysis

The efficient and stereoselective synthesis of Dimethyl (R)-(+)-methylsuccinate is a critical first step in its utilization as a chiral building block. Two primary strategies dominate its preparation: enzymatic reduction and asymmetric hydrogenation. The choice between these methods is often dictated by factors such as scale, cost, desired enantiopurity, and available equipment.

Enzymatic Synthesis: A Green and Highly Selective Approach

Biocatalysis, particularly the use of ene-reductases (ERs), offers a highly efficient and environmentally benign route to enantiomerically pure compounds.[3][6] The asymmetric reduction of prochiral unsaturated dicarboxylic acid esters like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate provides direct access to Dimethyl (R)-(+)-methylsuccinate with excellent enantioselectivity.[3]

Causality Behind the Method: Ene-reductases, a class of flavin-dependent enzymes, catalyze the stereospecific reduction of activated carbon-carbon double bonds.[7] The enzyme's chiral active site precisely orients the substrate relative to the reducing cofactor (a flavin mononucleotide, FMN), leading to the formation of a single enantiomer of the product.[6][7] This method is highly valued for its mild reaction conditions (aqueous media, ambient temperature, and pressure), high selectivity, and reduced environmental impact compared to many traditional chemical methods.[8]

Experimental Protocol: Enzymatic Reduction of Dimethyl Itaconate

This protocol is adapted from the work of Li et al. (2022)[3] and utilizes an ene-reductase from Aspergillus flavus (AfER).

Materials:

-

Dimethyl itaconate

-

Ene-reductase from Aspergillus flavus (AfER) whole-cell catalyst

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

NADP⁺

-

Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), dimethyl itaconate (400 mM), NADP⁺ (1 mM), and glucose (440 mM).

-

Add the AfER whole-cell catalyst (e.g., 50 g/L wet cells) and GDH to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation.

-

Monitor the reaction progress by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion (typically within 24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethyl (R)-(+)-methylsuccinate.

-

Purify the product by silica gel column chromatography if necessary.

Expected Outcome: This method can achieve high yields (e.g., 77%) and excellent enantiomeric excess (e.g., >99% ee) for (R)-dimethyl 2-methylsuccinate.[3]

Asymmetric Hydrogenation: A Robust and Scalable Chemical Approach

Asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful and widely used industrial method for the synthesis of chiral molecules.[9][10] The hydrogenation of dimethyl itaconate using a chiral catalyst, such as a ruthenium complex with a BINAP ligand, provides an effective route to Dimethyl (R)-(+)-methylsuccinate.[9]

Causality Behind the Method: The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation involves the formation of a chiral ruthenium dihydride species. The substrate coordinates to the metal center, and the stereochemical outcome is determined by the energetically favored diastereomeric transition state, which is influenced by the steric and electronic properties of the chiral ligand.[11] This method is highly attractive for its broad substrate scope, high turnover numbers, and scalability, making it suitable for large-scale industrial production.[9]

Experimental Protocol: Asymmetric Hydrogenation of Dimethyl Itaconate

This protocol is a generalized procedure based on established methods for Ru-catalyzed asymmetric hydrogenation.[9][12]

Materials:

-

Dimethyl itaconate

-

[Ru(p-cymene)I₂]₂

-

(R)-BINAP

-

Methanol (degassed)

-

Sodium tert-butoxide

-

Hydrogen gas (high pressure)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor with [Ru(p-cymene)I₂]₂ and (R)-BINAP in degassed methanol.

-

Stir the mixture at room temperature to form the catalyst precursor.

-

Add a solution of dimethyl itaconate in degassed methanol to the reactor.

-

Add a solution of sodium tert-butoxide in methanol.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by GC or HPLC.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Dimethyl (R)-(+)-methylsuccinate.

Data Summary: Comparison of Synthetic Methods

| Parameter | Enzymatic Reduction (AfER) | Asymmetric Hydrogenation (Ru-BINAP) |

| Substrate | Dimethyl itaconate | Dimethyl itaconate |

| Stereoselectivity | Excellent (>99% ee) | High to Excellent (can exceed 95% ee) |

| Reaction Conditions | Aqueous buffer, 30-35 °C, 1 atm | Methanol, 50-80 °C, 50-100 atm H₂ |

| Catalyst | Ene-reductase (protein) | Ru-BINAP complex (organometallic) |

| Cofactor | NAD(P)H (requires regeneration system) | None |

| Advantages | High selectivity, mild conditions, environmentally friendly | High turnover, scalability, broad substrate scope |

| Disadvantages | Catalyst stability and cost, cofactor regeneration | High pressure, precious metal catalyst, organic solvents |

Applications of Dimethyl (R)-(+)-methylsuccinate in Drug Synthesis

The utility of Dimethyl (R)-(+)-methylsuccinate as a chiral building block is demonstrated in the synthesis of several complex and medicinally important molecules. Its stereocenter serves as a foundation upon which further chirality and functionality can be built.

Case Study 1: Synthesis of Sacubitril

Sacubitril, a component of the heart failure medication Entresto®, is a neprilysin inhibitor. The synthesis of Sacubitril can utilize (R)-dimethyl 2-methylsuccinate as a key chiral starting material.[13] The succinate moiety provides the core carbon skeleton with the correct stereochemistry at one of the chiral centers.

Case Study 2: Synthesis of Moiramide B

Moiramide B is a natural product with potent antibacterial activity.[5] Its synthesis involves the construction of a succinimide head group, for which Dimethyl (R)-(+)-methylsuccinate can serve as a precursor, establishing the crucial stereocenter in this part of the molecule.[14][15]

Case Study 3: Synthesis of FK-506 (Tacrolimus)

FK-506 is a potent immunosuppressant widely used in organ transplantation.[4][16] The total synthesis of this complex macrolide is a significant challenge in organic chemistry. Dimethyl (R)-(+)-methylsuccinate can be used as a building block for a fragment of the FK-506 molecule, highlighting its utility in the construction of highly complex natural products.[4]

Visualizations and Workflow Diagrams

Diagram 1: Synthetic Routes to Dimethyl (R)-(+)-methylsuccinate

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Total Synthesis of FK-506(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of moiramide B derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Application of protein engineering to ene-reductase for the synthesis of chiral compounds through asymmetric reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ene Reductases - Wordpress [reagents.acsgcipr.org]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. ethz.ch [ethz.ch]

- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric syntheses of moiramide B and andrimid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: An In-depth Guide to Asymmetric Synthesis Utilizing Dimethyl (R)-(+)-methylsuccinate

Abstract

In the landscape of modern drug discovery and fine chemical manufacturing, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral building blocks, endowed with one or more stereocenters, serve as foundational scaffolds for the efficient construction of complex, enantiomerically pure molecules. Among these, Dimethyl (R)-(+)-methylsuccinate has emerged as a versatile and highly valuable C4 chiral synthon. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dimethyl (R)-(+)-methylsuccinate, from its fundamental properties and synthesis to its strategic application in the field of asymmetric synthesis. We will delve into the causality behind synthetic choices, present detailed experimental insights, and explore the mechanistic underpinnings of its stereodirecting influence in key chemical transformations.

Introduction: The Significance of C4 Chiral Building Blocks

The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a paramount objective in contemporary organic chemistry.[1] The "chiral pool," a collection of readily available, enantiopure natural products, provides an economical and efficient starting point for many synthetic endeavors.[2] Within this context, small, functionalized C4 synthons like Dimethyl (R)-(+)-methylsuccinate are of exceptional importance.[3][4] Their defined stereochemistry at the C2 position allows for the introduction of chirality early in a synthetic sequence, which can then be propagated through subsequent stereocontrolled reactions. This approach is often more efficient than methods relying on late-stage chiral resolutions or the use of expensive asymmetric catalysts.[][6]

Dimethyl (R)-(+)-methylsuccinate, with its two distinct ester functionalities and a single stereocenter, offers a rich platform for a variety of chemical manipulations, making it an invaluable tool for constructing complex molecular architectures.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective use in synthesis. The properties of Dimethyl (R)-(+)-methylsuccinate are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₄ | [7] |

| Molecular Weight | 160.17 g/mol | [7] |

| CAS Number | 22644-27-5 | [7] |

| Appearance | Colorless liquid | [4] |

| Density | 1.076 g/mL at 25 °C | [4] |

| Boiling Point | 80-81 °C at 12 mmHg | [4] |

| Refractive Index (n20/D) | 1.418 | [4] |

| Specific Rotation ([α]20/D) | +4.5° to +5.8° (c=1-3 in CHCl₃) | [4][8] |

Spectroscopic data are crucial for the identification and characterization of Dimethyl (R)-(+)-methylsuccinate. Spectroscopic data for this compound are available in public databases.[9]

Preparation of Enantiopure Dimethyl (R)-(+)-methylsuccinate

The accessibility of enantiomerically pure Dimethyl (R)-(+)-methylsuccinate is a key factor in its utility. While classical methods such as the resolution of racemic methylsuccinic acid followed by esterification are viable, biocatalytic approaches have gained significant traction due to their high efficiency and stereoselectivity.[3][10]

Biocatalytic Asymmetric Hydrogenation

A highly effective method for the synthesis of both enantiomers of dimethyl 2-methylsuccinate is the asymmetric reduction of the C=C double bond of prochiral precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate, catalyzed by ene-reductases (ERs).[10] This approach offers a direct and environmentally benign route to the chiral product.[3]

The general workflow for the biocatalytic production of Dimethyl (R)-(+)-methylsuccinate is depicted below. This process often employs a co-factor regeneration system, such as formate dehydrogenase (FDH) with sodium formate, to recycle the NAD(P)H cofactor required by the ene-reductase.[11]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 6. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]